Lipophilicity (logP) Differentiation: 1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vs. PP1
The target compound exhibits substantially lower lipophilicity (ACD/LogP = 0.60) compared to the Src kinase inhibitor PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which has a calculated logP of approximately 3.5 [1]. This 2.9 log unit difference translates to a roughly 800-fold lower octanol-water partition coefficient, indicating markedly superior aqueous solubility and a fundamentally different ADME starting point for lead optimization .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.60; XLogP3 = 0.6 |
| Comparator Or Baseline | PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): estimated logP ≈ 3.5 |
| Quantified Difference | Δ logP ≈ –2.9 units (~800-fold lower partition coefficient) |
| Conditions | Computed logP values (ACD/LogP algorithm and XLogP3); PP1 logP estimated from structural analogs |
Why This Matters
Lower logP directly impacts aqueous solubility, formulation feasibility, and off-target promiscuity risk, making the target compound a more hydrophilic starting point for lead generation than the lipophilic PP1 scaffold.
- [1] PubChem Compound Summary for CID 135876286. XLogP3 = 0.6. View Source
